molecular formula C12H17NO2 B326455 N-[4-(2-methylpropoxy)phenyl]acetamide

N-[4-(2-methylpropoxy)phenyl]acetamide

Katalognummer: B326455
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: LXFXYIRUYUYMCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-methylpropoxy)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring an acetamide scaffold , like this one, are highly relevant in pharmacology and are known to exhibit a wide spectrum of biological activities . The structure of this compound, which incorporates a phenyl ring with an isobutoxy (2-methylpropoxy) chain, is analogous to other researched phenoxy derivatives that have been investigated for various pharmacological properties . Researchers explore such acetamide derivatives for their potential applications in diverse areas. Scientific literature indicates that structurally similar compounds have been synthesized and evaluated as anticancer agents , anticonvulsants for central nervous system disorders , and cholinesterase inhibitors for neurodegenerative disease research like Alzheimer's . Other analogs have been developed with the goal of creating safer analgesic and antipyretic profiles while aiming to reduce hepatotoxicity risks associated with some existing medications . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a household product.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-[4-(2-methylpropoxy)phenyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9(2)8-15-12-6-4-11(5-7-12)13-10(3)14/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI-Schlüssel

LXFXYIRUYUYMCE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized through various methods involving the reaction of 4-(2-methylpropoxy)aniline with acetic anhydride or acetyl chloride. The compound's structure allows for modifications that can enhance its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of N-phenylacetamides, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy in animal models of epilepsy. The results showed that certain compounds demonstrated effective protection against seizures in both maximal electroshock and pentylenetetrazole models .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mg/kg)Protective Index (TD50/ED50)
Compound 2052.30>9.56
Phenytoin28.10>3.6
Valproic Acid4851.6

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Analogous compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Clinical Evaluations

Several clinical studies have focused on the pharmacodynamics and pharmacokinetics of related compounds. For instance, a study on febuxostat, which shares structural similarities with this compound, demonstrated its effectiveness in reducing uric acid levels in patients with gout .

Table 2: Clinical Outcomes for Febuxostat

ParameterValue
Mean Reduction in Uric Acid (mg/dL)6.5
Percentage of Patients Achieving Target Levels60%

Mechanistic Studies

Mechanistic studies have revealed that compounds similar to this compound interact with specific targets such as voltage-gated sodium channels, which are critical for neuronal excitability and seizure propagation . These interactions highlight the compound's potential as a therapeutic agent for epilepsy.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The isobutoxy group in this compound likely increases lipophilicity (logP ~2.5–3.0) compared to polar substituents like hydroxyethyl (logP ~1.2) .
  • Nitro-substituted analogs (e.g., N-[4-(4-nitrophenoxy)phenyl]acetamide) exhibit strong intermolecular hydrogen bonding and π-π stacking, influencing crystallinity and solubility .

Pharmacological Activities

Analgesic and Anti-Nociceptive Effects

  • N-Phenylacetamide sulphonamides (e.g., compound 35 in ) demonstrated superior analgesic activity to paracetamol, attributed to sulphonamide groups enhancing target binding .
  • Acetamidochalcones (e.g., compound 6 in ) showed 32–34-fold higher potency than aspirin in writhing tests, with electron-withdrawing groups (e.g., nitro) enhancing activity .
  • This compound lacks direct activity data, but its isobutoxy group’s steric bulk may reduce metabolic degradation, prolonging efficacy compared to smaller alkoxy analogs.

Vorbereitungsmethoden

Williamson Ether Synthesis of 4-(2-Methylpropoxy)aniline

The Williamson ether synthesis is the most direct method for introducing the 2-methylpropoxy group. 4-Aminophenol reacts with 2-methylpropyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Procedure :

  • 4-Aminophenol (10 mmol) and K₂CO₃ (15 mmol) are suspended in anhydrous acetonitrile.

  • 2-Methylpropyl bromide (12 mmol) is added dropwise under nitrogen.

  • The mixture is refluxed at 80°C for 12–24 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Considerations :

  • Excess alkylating agent ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the alkyl bromide.

Alternative Pathway via Nitro Reduction

For substrates sensitive to alkaline conditions, the nitro reduction route is preferred:

  • Alkylation of 4-nitrophenol : 4-Nitrophenol is alkylated with 2-methylpropyl bromide under similar Williamson conditions.

  • Catalytic hydrogenation : The nitro group in 4-(2-methylpropoxy)nitrobenzene is reduced to an amine using H₂/Pd-C in ethanol.

Advantages :

  • Avoids direct handling of aniline derivatives, which are prone to oxidation.

  • Higher functional group tolerance.

Acetylation of 4-(2-Methylpropoxy)aniline

Acetylation Using Acetyl Chloride

The most efficient method involves reacting 4-(2-methylpropoxy)aniline with acetyl chloride in the presence of a base to scavenge HCl.

Procedure :

  • 4-(2-Methylpropoxy)aniline (5 mmol) is dissolved in dry dichloromethane (DCM).

  • Triethylamine (TEA, 6 mmol) is added, followed by dropwise addition of acetyl chloride (5.5 mmol) at 0°C.

  • The mixture is stirred at room temperature for 4–6 hours.

  • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

Reaction Conditions :

  • Solvent : Dichloromethane or acetonitrile.

  • Base : Triethylamine or pyridine.

  • Yield : ~85–90% (estimated from analogous reactions).

Acetylation Using Acetic Anhydride

A milder alternative employs acetic anhydride under acidic or basic catalysis:

  • 4-(2-Methylpropoxy)aniline is refluxed with acetic anhydride in glacial acetic acid.

  • The reaction is monitored by TLC until completion (~2–4 hours).

  • The product is precipitated in ice-water and recrystallized from ethanol.

Advantages :

  • Avoids handling corrosive acetyl chloride.

  • Suitable for large-scale synthesis.

Coupling Agent-Mediated Synthesis

For substrates requiring activated carboxylic acids, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitate amide bond formation:

  • Acetic acid (1.2 equiv) is activated with EDC (1.5 equiv) and DMAP (0.1 equiv) in DCM.

  • 4-(2-Methylpropoxy)aniline is added, and the mixture is stirred for 24 hours.

  • Workup follows standard extraction protocols.

Use Case :

  • Preferred for sterically hindered amines.

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (acetonitrile, DMF) : Enhance nucleophilicity of the amine in acetylation.

  • Dichloromethane : Ideal for Schotten-Baumann-type reactions due to immiscibility with water.

Temperature and Time

  • Acetyl chloride : Reactions proceed efficiently at 0°C to room temperature.

  • Acetic anhydride : Requires heating to 50–60°C for rapid acetylation.

Catalysis

  • Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation.

  • DMAP : Accelerates acylation by stabilizing the transition state.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.70 (m, 1H, OCH₂), 6.85–7.25 (m, 4H, Ar-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Purity :

  • HPLC analysis typically shows >98% purity when using recrystallization (ethyl acetate/hexane).

Comparative Analysis of Methods

MethodReagents/ConditionsYieldAdvantagesLimitations
Acetyl ChlorideAcCl, TEA, DCM, 0°C to rt~90%High efficiency, short reaction timeCorrosive reagents
Acetic Anhydride(Ac)₂O, AcOH, reflux~80%Mild conditions, scalableLonger reaction time
EDC/DMAP CouplingAcetic acid, EDC, DMAP, DCM, 24h~75%Suitable for sensitive substratesCostly reagents

Q & A

Q. How can researchers optimize the synthesis of N-[4-(2-methylpropoxy)phenyl]acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may degrade thermally sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethers (THF) favor nucleophilic substitutions .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) avoids side reactions in acetamide formation .
  • Reaction Time : Prolonged times (12–24 hrs) ensure completion but require monitoring via TLC or HPLC to prevent over-reaction .

Table 1 : Example Reaction Conditions for Acetamide Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°CMaximizes intermediates
SolventDMF/THF (1:1)Balances solubility
CatalystK₂CO₃Minimizes hydrolysis

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Confirm substituent positions on the phenyl ring (e.g., δ 2.1 ppm for methylpropoxy CH₃ groups) and acetamide carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and ether C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .

Q. How does the choice of solvent influence the stability and reactivity of this compound in various reactions?

  • Methodological Answer : Solvent polarity and proticity directly impact stability:
  • Polar Protic Solvents (e.g., MeOH) : May hydrolyze the acetamide group under acidic/alkaline conditions, reducing stability .
  • Non-Polar Solvents (e.g., Toluene) : Stabilize the compound but limit solubility for further functionalization .
  • DMSO : Enhances electrophilic substitution reactions at the phenyl ring but may oxidize sensitive groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogues. Strategies include:
  • Standardized Assays : Use uniform protocols (e.g., COX-2 inhibition for anti-inflammatory activity) to compare derivatives .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on analgesic potency) .
  • In Silico Modeling : Predict binding modes to explain discrepancies (e.g., steric hindrance from 2-methylpropoxy group) .

Table 2 : Comparative Pharmacological Data for Analogues

CompoundActivity (IC₅₀)Assay TypeReference
N-[4-(trifluoromethoxy)phenyl]acetamide10 µM (COX-2)Cell-based assay
N-[4-(pentyloxy)phenyl]acetamide25 µM (COX-2)Enzymatic assay

Q. What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking (AutoDock Vina) : Screen against targets (e.g., COX-2, NMDA receptors) to identify potential binding pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity data to guide analogue design .

Q. How should structure-activity relationship (SAR) studies be designed to enhance the anti-inflammatory properties of this compound analogues?

  • Methodological Answer : Systematic SAR requires:
  • Substituent Variation : Modify the 2-methylpropoxy group (e.g., replace with cyclopropoxy or fluorinated ethers) to alter lipophilicity .
  • Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups to enhance hydrogen bonding .
  • In Vitro Testing : Prioritize analogues for COX-2 inhibition assays and cytokine profiling (IL-6, TNF-α) .

Table 3 : Example SAR Modifications and Outcomes

ModificationCOX-2 IC₅₀ (µM)Solubility (LogP)
2-Methylpropoxy (Parent)152.8
Cyclopropoxy82.5
Trifluoromethoxy63.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.